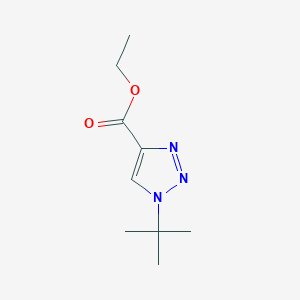
Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction typically proceeds under mild conditions, often catalyzed by copper(I) salts.
- Step 1: Synthesis of Azide Intermediate:
- React tert-butylamine with sodium azide in the presence of a suitable solvent to form tert-butyl azide.
- Reaction conditions: Room temperature, aqueous medium.
- Step 2: Cycloaddition Reaction:
- Combine tert-butyl azide with ethyl propiolate in the presence of a copper(I) catalyst.
- Reaction conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).
- Step 3: Purification:
- Purify the product using column chromatography or recrystallization techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
- Substitution Reactions:
- Nucleophilic substitution at the ester group can lead to the formation of different derivatives.
- Common reagents: Alcohols, amines.
- Reduction Reactions:
- Reduction of the ester group to the corresponding alcohol.
- Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
- Oxidation Reactions:
- Oxidation of the triazole ring can yield various oxidized products.
- Common reagents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
- Substitution reactions can yield a variety of esters and amides.
- Reduction reactions produce alcohol derivatives.
- Oxidation reactions result in oxidized triazole compounds.
Scientific Research Applications
Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
- Medicinal Chemistry:
- Used as a building block for the synthesis of pharmaceutical compounds.
- Potential applications in the development of antifungal, antibacterial, and anticancer agents.
- Materials Science:
- Utilized in the synthesis of polymers and advanced materials.
- Applications in the development of coatings, adhesives, and nanomaterials.
- Organic Synthesis:
- Employed as a versatile intermediate in the synthesis of complex organic molecules.
- Used in the preparation of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The triazole ring can form strong interactions with biological targets, leading to its biological activity.
Comparison with Similar Compounds
Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives:
- Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-5-carboxylate:
- Similar structure but different position of the carboxylate group.
- May exhibit different reactivity and biological activity.
- Mthis compound:
- Similar structure but different ester group.
- May have different physical and chemical properties.
- 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid:
- Similar structure but different functional group (carboxylic acid instead of ester).
- Different solubility and reactivity profiles.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Further research into its applications and mechanisms of action will continue to expand its utility in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
ethyl 1-tert-butyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-5-14-8(13)7-6-12(11-10-7)9(2,3)4/h6H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAQHURASVLKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2549186.png)
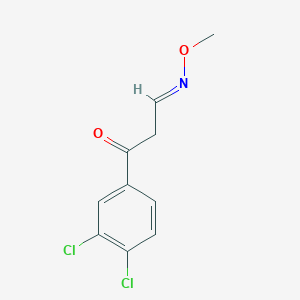
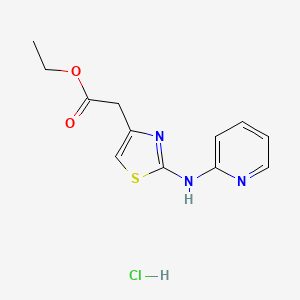
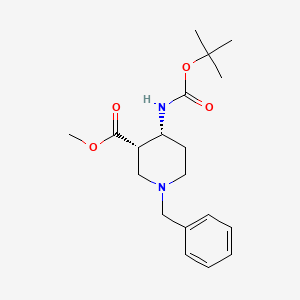
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2549195.png)
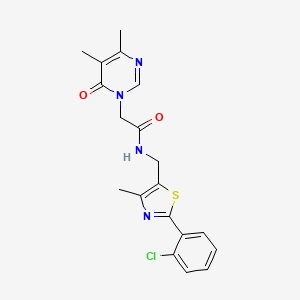
![(Z)-3-[3-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2549197.png)
![Methyl 2-amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2549198.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2549199.png)
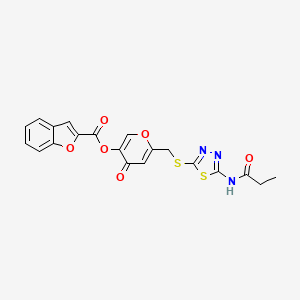
![2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2549201.png)
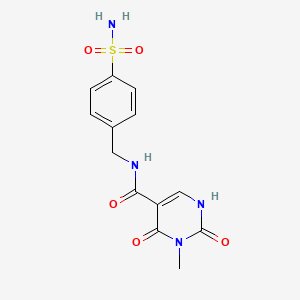
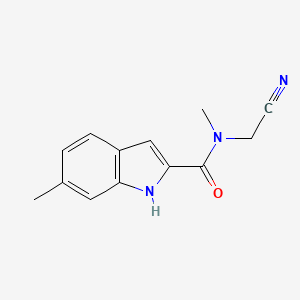
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2549207.png)
